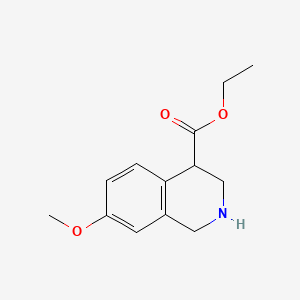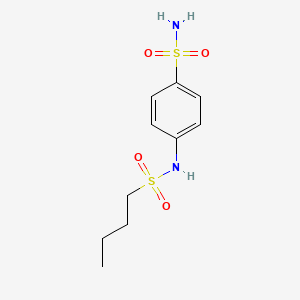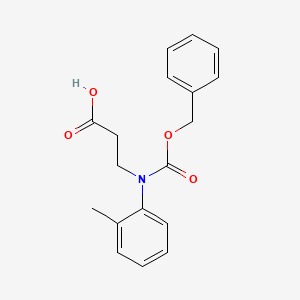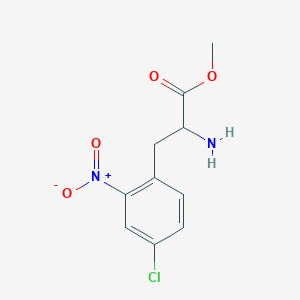
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C10H11ClN2O4. It is a derivative of propanoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline, which is then reacted with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-3-(4-chloro-2-aminophenyl)propanoate .
科学的研究の応用
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate: Similar in structure but with different functional groups.
Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: Contains a fluorine atom instead of chlorine.
Methyl 2-amino-3-(2-pyridinyl)propanoate hydrochloride: Contains a pyridine ring instead of a nitro group.
Uniqueness
Methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H11ClN2O4 |
|---|---|
分子量 |
258.66 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-chloro-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-10(14)8(12)4-6-2-3-7(11)5-9(6)13(15)16/h2-3,5,8H,4,12H2,1H3 |
InChIキー |
LCJQUKSBKMHWQA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


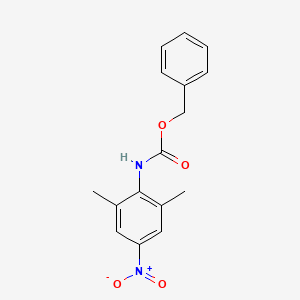
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
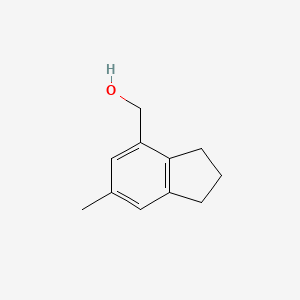
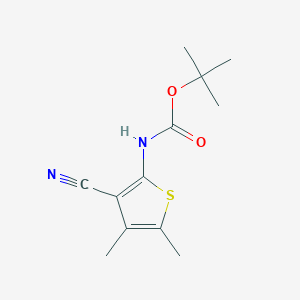
![1-[(2,5-Dimethoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13503327.png)
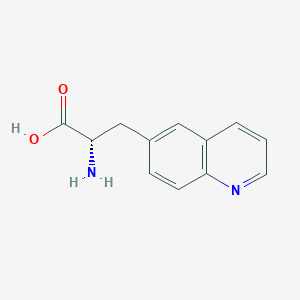
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

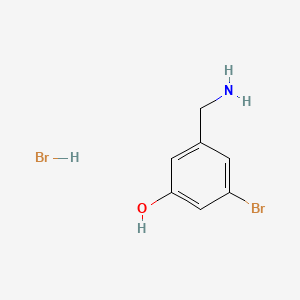
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)

